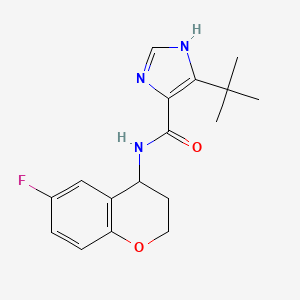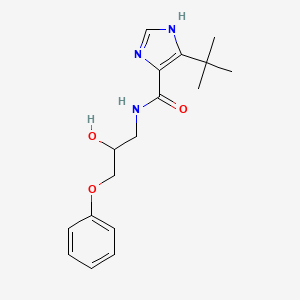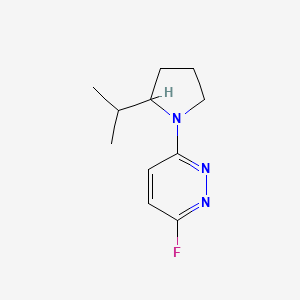
5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide is not fully understood. However, it is believed to work by targeting various signaling pathways involved in cancer, inflammation, and neuroprotection. In cancer, it has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, it has been shown to inhibit the NF-kB pathway, which is involved in the production of inflammatory cytokines and chemokines. In neuroprotection, it has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide has been found to have several biochemical and physiological effects. In cancer, it has been found to induce cell cycle arrest and apoptosis. In inflammation, it has been found to reduce the production of inflammatory cytokines and chemokines. In neuroprotection, it has been found to protect against oxidative stress and apoptosis. These effects are believed to be mediated by the compound's ability to target various signaling pathways involved in these processes.
Advantages and Limitations for Lab Experiments
The advantages of using 5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide in lab experiments are its relatively simple synthesis method, its ability to target multiple signaling pathways, and its potential therapeutic applications. However, there are also limitations to using this compound. One limitation is its relatively low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dose optimization in lab experiments.
Future Directions
There are several future directions for the research on 5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide. One direction is to further investigate its mechanism of action and identify additional signaling pathways that it targets. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, future research could focus on the development of analogs of this compound with improved therapeutic properties. Overall, the research on this chemical compound has the potential to lead to the development of novel therapeutics for the treatment of various diseases.
Synthesis Methods
The synthesis of 5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide involves several steps. The starting material is 6-fluoro-3,4-dihydro-2H-chromen-4-amine, which is reacted with tert-butyl isocyanide to form the tert-butyl carbamate derivative. This intermediate is then reacted with 1,1'-carbonyldiimidazole to form the imidazole derivative. Finally, the imidazole derivative is reacted with 4-chlorobutyryl chloride to form the desired product. The overall synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In inflammation research, it has been found to reduce the production of inflammatory cytokines and chemokines. In neuroprotection research, it has been found to protect against oxidative stress and apoptosis.
properties
IUPAC Name |
5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-17(2,3)15-14(19-9-20-15)16(22)21-12-6-7-23-13-5-4-10(18)8-11(12)13/h4-5,8-9,12H,6-7H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERMWGYYHMAKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CN1)C(=O)NC2CCOC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-N-(6-fluoro-3,4-dihydro-2H-chromen-4-yl)-1H-imidazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxamide](/img/structure/B7436639.png)
![2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid](/img/structure/B7436652.png)


![N-[1-(2-chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-6-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7436667.png)

![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7436691.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline](/img/structure/B7436696.png)
![N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine](/img/structure/B7436704.png)
![ethyl 3-[[2-methyl-5-(trifluoromethyl)pyridine-3-carbonyl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B7436708.png)
![6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine](/img/structure/B7436721.png)
![9-[4-(Trifluoromethylsulfinyl)phenyl]-2lambda6-thia-9-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B7436723.png)
![[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]-[5-(3-hydroxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7436741.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone](/img/structure/B7436748.png)